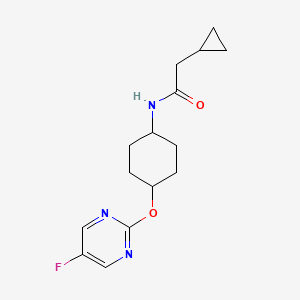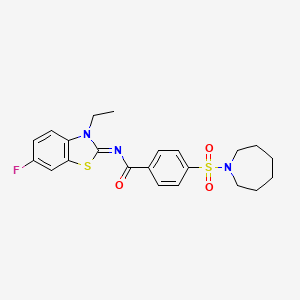
4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound belongs to a class of compounds that have been extensively studied for their diverse pharmacological activities. Research on similar compounds, such as 1,3-benzothiazol-2-yl benzamides, has shown significant potential in various biomedical applications due to their chemical structure and reactivity (Rana et al., 2008).
Synthesis Analysis
The synthesis of related benzothiazole derivatives involves multicomponent reactions that are efficient and yield compounds with high purity. For example, novel derivatives have been synthesized through a one-pot, multicomponent synthesis, demonstrating the versatility of this chemical scaffold (Hossaini et al., 2017).
Molecular Structure Analysis
Structural analysis of similar compounds reveals that the presence of fluorine atoms and benzothiazole rings contribute significantly to the compound's biological activity by affecting its electronic configuration and molecular geometry. This has been demonstrated through X-ray crystallography and NMR spectroscopy, providing insights into the compound's interaction with biological targets (Meiresonne et al., 2015).
Chemical Reactions and Properties
Compounds within this chemical family participate in various chemical reactions, including nucleophilic substitution and cyclization, which are pivotal for their pharmacological properties. Their reactivity is influenced by the presence of functional groups, such as sulfonyl and fluorine atoms, which enhance their chemical versatility (Danilyuk et al., 2016).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and melting points, are crucial for their application in drug formulation. The incorporation of fluorine atoms tends to increase their lipophilicity, which can improve cellular membrane permeability (Calata et al., 2009).
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and the ability to undergo specific reactions, are essential for the compound's biological activity. Studies have shown that such compounds exhibit a range of biological activities, from antimicrobial to anticancer properties, which are closely related to their chemical structures (Hutchinson et al., 2001).
Applications De Recherche Scientifique
Fluorescent Sensors for Metal Ions
Research into benzimidazole and benzothiazole derivatives reveals their potential as fluorescent sensors for metal ions like Al3+ and Zn2+. One study highlights the synthesis of benzimidazole/benzothiazole-based azomethines showing significant absorption and emission spectral changes upon coordination with these ions, indicating their utility in detecting Al3+ and Zn2+ through fluorescence (G. Suman et al., 2019).
Antimicrobial Activity
Several compounds containing benzothiazole structures have been synthesized and shown to possess antimicrobial activity. For instance, fluoro-substituted sulphonamide benzothiazole derivatives have been evaluated for their antimicrobial properties, highlighting the pharmacological potentials of these compounds (V. Jagtap et al., 2010).
Azo Dyes with Fluorosulfonyl Groups
The synthesis of alkali-clearable azo disperse dyes incorporating a fluorosulfonyl group demonstrates the application of fluorosulfonyl compounds in the development of dyes with varied absorption maxima, influenced by different substituents (J. Koh et al., 2003). These findings could inform research into the design of novel materials and compounds with specific optical properties.
Protein Kinase Inhibitors
Azepane derivatives have been explored for their inhibitory activity against protein kinase B (PKB-alpha) and protein kinase A (PKA), with structure-based optimization leading to compounds showing significant in vitro inhibitory activity and plasma stability (C. Breitenlechner et al., 2004). This research area highlights the potential of azepane and sulfonyl-containing compounds in the development of therapeutic agents targeting specific enzymes.
Mécanisme D'action
Target of Action
The primary targets of this compound, also known as Ohtuvayre, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in regulating intracellular levels of cyclic nucleotides, which are key messengers in many biological processes.
Mode of Action
Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it increases the concentration of cyclic nucleotides within the cell. This leads to a series of intracellular events, resulting in bronchodilation and non-steroidal anti-inflammatory effects .
Biochemical Pathways
The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased cyclic nucleotide levels can lead to the relaxation of smooth muscle in the airways, resulting in bronchodilation. Additionally, the anti-inflammatory effects are likely due to the inhibition of inflammatory cell activation and cytokine production, which are mediated by cyclic nucleotides .
Pharmacokinetics
It is known that ohtuvayre is delivered directly to the lungs through a standard jet nebulizer . This method of administration allows for a high local concentration of the drug in the lungs, potentially enhancing its bioavailability and therapeutic effects.
Result of Action
The combined bronchodilator and anti-inflammatory effects of Ohtuvayre can help alleviate the symptoms of chronic obstructive pulmonary disease (COPD). It has been shown to provide clinical benefits both alone and when used with other maintenance therapies .
Action Environment
Environmental factors such as the presence of other medications, patient health status, and lifestyle can influence the action, efficacy, and stability of Ohtuvayre.
Propriétés
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O3S2/c1-2-26-19-12-9-17(23)15-20(19)30-22(26)24-21(27)16-7-10-18(11-8-16)31(28,29)25-13-5-3-4-6-14-25/h7-12,15H,2-6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKISKVLQRSRAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-Methyl-2,6-dioxo-7-(3-phenyl-propyl)-2,3,6,7-tetrahydro-1H-purin-8-ylsulfanyl]-propionic acid methyl ester](/img/structure/B2498138.png)
![1-{1,1-Difluoro-6-azaspiro[2.5]octan-6-yl}-2-(4-ethoxyphenyl)ethan-1-one](/img/structure/B2498140.png)
![2-chloro-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]pyridine-4-carboxamide](/img/structure/B2498141.png)
![5-Benzyl-2-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2498142.png)
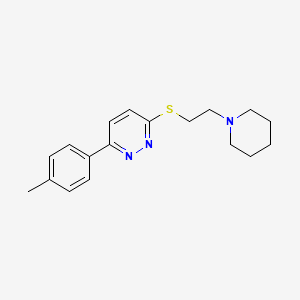
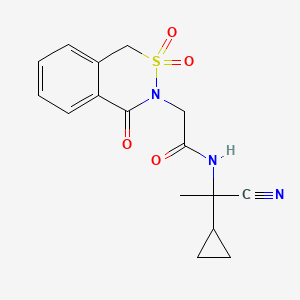
![[2-[1-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2498145.png)
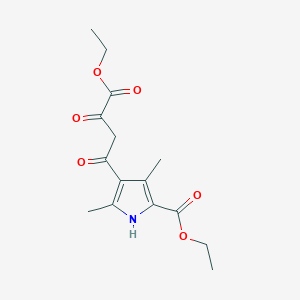
![2-chloro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2498148.png)

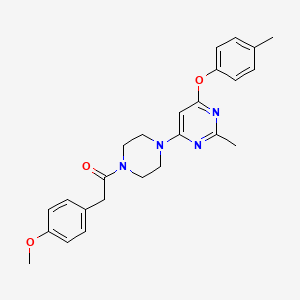
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2498153.png)

